trans,trans-2,4-Nonadienal
Overview
Description
trans,trans-2,4-Nonadienal: is an unsaturated aldehyde with the chemical formula C9H14O . It is characterized by its strong fatty, floral odor and is commonly found in various natural sources such as avocado, Brazil nut, caviar, cooked beef, chicken, pork, lamb, fish, milk, and roasted peanut . This compound is known for its role as a flavor and fragrance ingredient .
Mechanism of Action
Target of Action
It is known to be used as a biochemical reagent in life science related research .
Mode of Action
It is known to form an adduct in the presence of tetrahydrofuran (THF) .
Pharmacokinetics
Its physical properties include a boiling point of 97-98 °C/10 mmHg and a density of 0.862 g/mL at 25 °C . These properties may influence its bioavailability.
Biochemical Analysis
Biochemical Properties
trans,trans-2,4-Nonadienal plays a significant role in biochemical reactions, particularly in the context of lipid peroxidation. It is a secondary oxidation product of polyunsaturated fatty acids, such as linoleic acid. This compound interacts with various enzymes and proteins, forming adducts in the presence of tetrahydrofuran (THF) . The interactions of this compound with biomolecules can lead to the formation of protein adducts, which may affect the function and structure of the proteins involved.
Cellular Effects
This compound has been shown to exert toxic effects on various cell types. It can induce oxidative stress, leading to cellular damage and apoptosis. The compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can result in the inhibition of cell viability and colony formation, as well as increased lactate dehydrogenase (LDH) release and apoptosis in human umbilical vascular endothelial cells . Additionally, it can impair mitochondrial function and autophagic flux, leading to extensive mitochondrial damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form adducts with biomolecules, such as proteins and DNA. This compound can induce oxidative DNA damage, leading to mutations and potential carcinogenic effects . It also interacts with enzymes, potentially inhibiting or activating their functions. The formation of protein adducts can alter the structure and function of the affected proteins, disrupting normal cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions but can degrade when exposed to light, heat, or reactive chemicals. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained oxidative stress and cellular damage . The stability and degradation of the compound are crucial factors in determining its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and cellular damage. At high doses, it can cause significant toxicity, leading to severe oxidative damage, apoptosis, and potential organ dysfunction . Threshold effects have been observed, where the severity of the effects increases with higher concentrations of the compound.
Metabolic Pathways
This compound is involved in the metabolic pathways of lipid peroxidation. It is a secondary oxidation product of polyunsaturated fatty acids, such as linoleic acid. The compound can interact with various enzymes and cofactors involved in lipid metabolism, affecting metabolic flux and metabolite levels . The formation of this compound is a key step in the oxidative degradation of lipids, contributing to the overall process of lipid peroxidation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transporters or binding proteins. The compound can accumulate in specific cellular compartments, such as the mitochondria, where it exerts its toxic effects . The localization and accumulation of this compound are influenced by its chemical properties and interactions with cellular components.
Subcellular Localization
This compound is primarily localized in the mitochondria, where it can induce oxidative stress and mitochondrial dysfunction . The compound may also be found in other cellular compartments, such as the endoplasmic reticulum and cytoplasm, depending on its interactions with cellular components. The subcellular localization of this compound is crucial for understanding its effects on cellular function and its potential role in disease processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans,trans-2,4-Nonadienal can be synthesized by the reduction of dienoic acid prepared by the Doebner synthesis, followed by oxidation of the resulting dienol with manganese dioxide . Another method involves the reduction of trans,trans-2,4-nonadiene with lithium aluminum hydride to the corresponding dienol, which is then oxidized by manganese dioxide .
Industrial Production Methods: Industrial production methods for this compound typically involve the extraction of the compound from natural sources where it is present as a volatile component. Techniques such as headspace in-tube extraction (HS-ITEX) and solid phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS) are widely used to analyze and isolate volatile compounds in various food matrices .
Chemical Reactions Analysis
Types of Reactions: trans,trans-2,4-Nonadienal undergoes various chemical reactions, including oxidation, reduction, and addition reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used to oxidize the dienol form of this compound.
Reduction: Lithium aluminum hydride is used to reduce trans,trans-2,4-nonadiene to the corresponding dienol.
Addition: this compound forms adducts in the presence of tetrahydrofuran (THF).
Major Products: The major products formed from these reactions include the corresponding dienol and various adducts depending on the reaction conditions and reagents used .
Scientific Research Applications
trans,trans-2,4-Nonadienal has several scientific research applications across various fields:
Comparison with Similar Compounds
trans,trans-2,4-Decadienal: Another unsaturated aldehyde with similar properties and applications.
trans-2-Octenal: A related compound with a similar structure but different chain length.
trans-2-Nonenal: Another aldehyde with a similar structure but different double bond positions.
Uniqueness: trans,trans-2,4-Nonadienal is unique due to its specific double bond positions and aldehyde functional group, which contribute to its distinct odor and reactivity. Its presence in a wide range of natural sources and its role as a flavor and fragrance ingredient further highlight its uniqueness .
Properties
IUPAC Name |
(2E,4E)-nona-2,4-dienal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h5-9H,2-4H2,1H3/b6-5+,8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHYXNZJDGDGPJ-BSWSSELBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884198 | |
Record name | 2,4-Nonadienal, (2E,4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or green liquid; [Aldrich MSDS], Slightly yellow liquid; strong, fatty, floral | |
Record name | 2,4-Nonadienal, (2E,4E)- | |
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Record name | 2,4-Nonadienal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1176/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |
Record name | 2,4-Nonadienal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1176/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.850-0.870 | |
Record name | 2,4-Nonadienal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1176/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
5910-87-2, 6750-03-4, 30551-17-8 | |
Record name | (E,E)-2,4-Nonadienal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5910-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,4-Nonadienal, (2E,4E)- | |
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Record name | 2,4-Nonadienal | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750034 | |
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Record name | Nonadienal | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030551178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonadienal | |
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Record name | 2,4-Nonadienal, (2E,4E)- | |
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Record name | 2,4-Nonadienal | |
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Record name | 2,4-Nonadienal, (2E,4E)- | |
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Record name | Nonadienal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.652 | |
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Record name | trans,trans-nona-2,4-dienal | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Nona-2,4-dien-1-al | |
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Record name | 2,4-NONADIENAL, (2E,4E)- | |
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Retrosynthesis Analysis
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